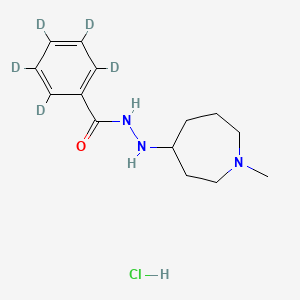

N'-(1-Methylazepan-4-yl)benzohydrazine-d5

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3,4,5,6-pentadeuterio-N'-(1-methylazepan-4-yl)benzohydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.ClH/c1-17-10-5-8-13(9-11-17)15-16-14(18)12-6-3-2-4-7-12;/h2-4,6-7,13,15H,5,8-11H2,1H3,(H,16,18);1H/i2D,3D,4D,6D,7D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMOWZCEDIZQOM-MKCOZUEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)NNC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NNC2CCCN(CC2)C)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Deuterium Incorporation Methodologies

Retrosynthetic Analysis of N'-(1-Methylazepan-4-yl)benzohydrazine-d5

A logical retrosynthetic analysis of the target molecule, this compound, dictates a convergent synthetic approach. The primary disconnection is the bond between the azepane nitrogen and the hydrazine (B178648) moiety, which simplifies the molecule into two key synthons: a deuterated benzohydrazide (B10538) core and an electrophilic 1-methylazepane precursor.

A key disconnection can be made at the C-N bond of the hydrazone intermediate, which is formed from the condensation of a deuterated benzohydrazide and 1-methylazepan-4-one (B31119). This approach is advantageous as it allows for the separate, optimized synthesis of each fragment before their final coupling.

The deuterated benzohydrazide can be traced back to commercially available benzoic acid-d5. The 1-methylazepan-4-one is a known synthetic intermediate, which can be prepared from precursors like N-methyl-2-pyrrolidone. This retrosynthetic blueprint forms the foundation for the forward synthesis, allowing for the strategic introduction of the deuterium (B1214612) atoms at an early stage.

Methodologies for the Synthesis of the Benzohydrazine Core

The synthesis of the benzohydrazine-d5 core is a critical step that introduces the isotopic label. The most direct method commences with a perdeuterated benzoic acid precursor, specifically benzoic-d5 acid.

The general synthetic sequence involves two primary steps:

Activation of Benzoic-d5 Acid: The carboxylic acid is first converted into a more reactive acylating agent. A common and effective method is the transformation into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activation is crucial for the subsequent efficient reaction with hydrazine.

Acylation of Hydrazine: The resulting benzoyl-d5 chloride is then reacted with a suitable hydrazine source, typically hydrazine hydrate (B1144303), under basic conditions. thepharmajournal.comgoogle.com This nucleophilic acyl substitution reaction forms the stable benzohydrazide-d5 core. aip.orgresearchgate.net

Alternative methods, such as reacting a methyl benzoate-d5 ester with hydrazine hydrate, can also be employed, often under reflux conditions. thepharmajournal.com Microwave-assisted synthesis has been shown to accelerate this reaction, reducing reaction times and potentially improving yields. chemmethod.com

Table 1: Comparison of Methods for Benzohydrazide Synthesis

| Method | Starting Material | Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Acyl Chloride Route | Benzoic Acid | 1. SOCl₂ or (COCl)₂ 2. Hydrazine Hydrate, Base | Step 1: Reflux Step 2: 0°C to RT | High reactivity, generally good yields. | google.com |

| Ester Route (Conventional) | Methyl Benzoate | Hydrazine Hydrate | Reflux in Ethanol | Milder than acyl chloride route. | thepharmajournal.com |

| Ester Route (Microwave) | Methyl Benzoate | Hydrazine Hydrate | Microwave irradiation (e.g., 350-500 W) | Rapid reaction times, eco-friendly. | chemmethod.com |

Approaches to the 1-Methylazepan-4-yl Moiety Construction

The 1-methylazepan-4-yl fragment is constructed from its corresponding ketone, 1-methylazepan-4-one. This ketone is a known compound and can be synthesized via multi-step sequences, for instance, starting from N-methyl-2-pyrrolidone (NMP). lookchem.comgoogle.com The hydrochloride salt of 1-methylazepan-4-one is often used as a stable precursor. chemicalbook.comnih.gov

The crucial step in assembling the final molecule is the coupling of the benzohydrazide-d5 core with 1-methylazepan-4-one. This is typically achieved through a reductive hydrazination process. The reaction proceeds in two stages:

Hydrazone Formation: The benzohydrazide-d5 and 1-methylazepan-4-one undergo a condensation reaction, usually under mildly acidic conditions, to form the corresponding N-acylhydrazone intermediate.

Reduction of the Hydrazone: The C=N double bond of the hydrazone is then reduced to a single bond to yield the final product. This reduction can be accomplished using various reducing agents. While classic carbonyl-to-methylene reductions like the Wolff-Kishner reaction (using hydrazine and a strong base) exist, they are often too harsh. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comwordpress.com More suitable methods for reducing hydrazones include catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

This two-step, one-pot procedure provides a direct and efficient route to couple the two key fragments of the molecule. organic-chemistry.org

Deuterium Labeling Techniques for this compound Synthesis

Incorporating deuterium into the target molecule can be achieved through several strategic approaches, primarily categorized as precursor deuteration or post-synthetic exchange.

Regioselective and Stereoselective Deuteration Methods

For this compound, the labeling pattern implies deuteration of the phenyl ring. Achieving this regioselectivity is paramount. While post-synthetic methods can offer regioselectivity, the most straightforward approach is to use a pre-labeled starting material like benzoic acid-d5, which ensures the deuterium atoms are exclusively on the aromatic ring. synzeal.com

For other applications where specific positions on an aromatic ring are targeted, transition-metal-catalyzed hydrogen isotope exchange (HIE) is a powerful tool. acs.org Catalysts based on iridium, rhodium, or palladium can direct deuteration to specific sites (often ortho to a directing group) with high selectivity. acs.orgnih.gov For example, rhodium(III) catalysts have been used for the ortho-deuteration of aromatic carboxylic acids using D₂O as the deuterium source. acs.org

Precursor Deuteration Approaches

The most robust and common strategy for synthesizing this compound is to start with an isotopically labeled precursor.

Using Labeled Starting Materials: The synthesis outlined in section 2.2, beginning with commercially available Benzoic-2,3,4,5,6-d5 acid, is the most efficient method. synzeal.com This approach guarantees 100% deuterium incorporation at the desired positions from the outset, avoiding potential side reactions or incomplete exchange associated with late-stage labeling. Industrial preparation of benzoic acid itself can be achieved through the oxidation of toluene, a process that could be adapted using deuterated toluene. chemicalbook.comyoutube.com

Deuterated Solvents as Reagents: In some synthetic contexts, deuterated solvents can act as the deuterium source. For instance, base-catalyzed H/D exchange reactions using solvents like DMSO-d6 can deuterate acidic C-H bonds. nih.gov While less direct for this specific molecule, this method is valuable for labeling various organic compounds.

Post-Synthetic Deuterium Exchange Strategies

Late-stage functionalization via hydrogen isotope exchange (HIE) offers an alternative pathway where the fully formed, non-deuterated molecule is subjected to conditions that replace protons with deuterons. acs.orgacs.orgbohrium.com This is particularly useful when deuterated starting materials are unavailable or prohibitively expensive.

Several catalytic systems are effective for HIE on aromatic rings:

Heterogeneous Catalysis: Noble metals on a solid support, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), can catalyze H/D exchange using D₂O as the deuterium source, often in the presence of H₂ or D₂ gas. researchgate.net These methods can lead to high levels of deuterium incorporation but may sometimes lack selectivity.

Homogeneous Catalysis: Soluble transition-metal complexes, particularly those of iridium and rhodium, offer high selectivity, often directed by a coordinating functional group within the substrate. acs.org This allows for precise labeling of specific C-H bonds.

Zeolite Catalysis: Acidic zeolites can also catalyze H/D exchange between an aromatic substrate and a deuterium source like perdeuteriobenzene at elevated temperatures, providing a clean labeling method. rsc.orgrsc.org

Table 2: Comparison of Post-Synthetic H/D Exchange Methods for Aromatic Rings

| Catalyst Type | Example Catalyst | Deuterium Source | Typical Conditions | Selectivity | Reference |

|---|---|---|---|---|---|

| Heterogeneous | Pd/C, Pt/C, Rh/C | D₂O, D₂ gas | Elevated temperature | Variable, can be non-selective | researchgate.net |

| Homogeneous | Iridium or Rhodium complexes | D₂ gas, D₂O | Mild (often room temp) | High, often ortho-directing | acs.org |

| Photoredox | Organic dyes, Ru/Ir complexes | D₂O | Visible light | Can be highly selective | nih.gov |

| Zeolite | H-ZSM-5, H-Mordenite | C₆D₆ | 40-175 °C | Non-specific on aromatic ring | rsc.orgrsc.org |

Purification and Isolation Techniques for Isotopic Purity and Chemical Integrity

The purification of isotopically labeled compounds is a critical step to ensure both chemical and isotopic purity, which are essential for their intended applications in research. moravek.com For this compound, impurities could consist of unreacted starting materials, reaction byproducts, or, significantly, partially deuterated or non-deuterated isotopic variants of the target molecule.

Key Purification Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is one of the most powerful techniques for purifying pharmaceutical compounds. acs.org It separates compounds based on their differential partitioning between a stationary phase and a mobile phase. This method is highly effective at removing chemical impurities. While HPLC does not typically separate based on isotopic composition, it is crucial for ensuring the chemical purity of the final product. moravek.com

Column Chromatography: For larger-scale purification, silica gel column chromatography is often employed. By carefully selecting the solvent system (eluent), it is possible to separate the desired product from other components of the reaction mixture.

Recrystallization: This technique purifies crystalline solid compounds. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound can form pure crystals, leaving impurities behind in the solvent. This method can be effective in increasing both chemical and isotopic purity if there are slight differences in the crystallization properties of the deuterated versus non-deuterated species.

The primary goal of these techniques is to achieve the highest possible purity, as contaminants can interfere with subsequent analytical studies and compromise the validity of the research data. moravek.com

In-process Monitoring and Analytical Verification of Synthetic Transformations

Verifying the successful synthesis and deuteration of this compound requires a suite of sophisticated analytical techniques. These methods are used both to monitor the progress of the reaction and to characterize the final product fully. acs.org

Core Analytical Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for structural elucidation and isotopic analysis. studymind.co.uksigmaaldrich.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the aromatic protons of the benzoyl group should be significantly diminished or absent, confirming the successful replacement of hydrogen with deuterium. wikipedia.org

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A strong signal in the aromatic region of the ²H NMR spectrum provides direct evidence of deuterium incorporation. sigmaaldrich.comwikipedia.org The combination of ¹H and ²H NMR can be used to accurately determine the isotopic abundance. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and is highly sensitive to isotopic changes. rsc.org The deuterated compound will have a molecular weight that is five mass units higher than its non-deuterated counterpart due to the five deuterium atoms (each having one proton and one neutron) replacing five protium atoms (each with only a proton). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition and the level of deuterium incorporation. rsc.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. rsc.org It is invaluable for in-process monitoring, allowing chemists to track the consumption of reactants and the formation of the product in real-time. It is also used to assess the purity of the final compound by detecting and identifying trace-level impurities.

| Analytical Technique | Information Provided | Application in Synthesis |

| ¹H NMR | Confirms the absence of protons at specific sites. studymind.co.uk | Final product verification; assessment of deuteration efficiency. |

| ²H NMR | Directly detects the presence and location of deuterium. wikipedia.org | Direct confirmation of successful deuterium labeling. |

| Mass Spectrometry (MS) | Measures the molecular weight, confirming the mass increase due to deuterium. nih.gov | Verification of isotopic incorporation; purity analysis. |

| LC-MS | Separates components and provides their mass data. rsc.org | In-process reaction monitoring; final purity assessment. |

Through the careful application of these advanced synthetic, purification, and analytical methods, high-purity this compound can be reliably produced for its crucial role in advancing scientific research.

Sophisticated Spectroscopic and Chromatographic Characterization Methods for Deuterated Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium (B1214612) Localization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules. For isotopically labeled compounds like N'-(1-Methylazepan-4-yl)benzohydrazine-d5, NMR provides unparalleled insight into the atomic arrangement and the specific sites of deuterium labeling.

Proton (¹H) NMR spectroscopy of this compound is instrumental in verifying the presence and chemical environment of the non-deuterated protons. The spectrum is expected to show characteristic signals for the protons on the 1-methylazepane ring and the hydrazide moiety. The absence of signals corresponding to the aromatic protons of the benzoyl group serves as a primary indicator of successful deuteration.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. In the spectrum of this compound, the signals for the deuterated aromatic carbons will exhibit a characteristic splitting pattern due to carbon-deuterium coupling and a significant reduction in intensity. The chemical shifts of the azepane ring carbons and the carbonyl carbon provide further structural confirmation.

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| 2.3-3.5 | Azepane ring protons |

| 2.25 | N-CH₃ |

| 7.8 (residual) | Aromatic protons |

| 8.5-9.5 (broad) | N-H protons |

Table 1: Representative ¹H and ¹³C NMR data for this compound. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Deuterium (²H) NMR spectroscopy offers direct evidence of deuterium incorporation. A ²H NMR spectrum of this compound would display a signal in the aromatic region, confirming the presence of deuterium on the benzene (B151609) ring. The integration of this signal allows for the quantification of the isotopic enrichment.

Correlation Spectroscopy (COSY): This technique reveals proton-proton coupling networks, helping to trace the connectivity of the protons within the azepane ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing definitive assignments for the CH, CH₂, and CH₃ groups of the methylazepane moiety.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC establishes long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the connection between the azepane ring, the hydrazide linker, and the deuterated benzoyl group. Deuterium-induced isotope shifts on adjacent carbon atoms can also be observed and quantified using these high-resolution techniques.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Isotopic Abundance Determination

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and assessing its isotopic composition with high accuracy and sensitivity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the experimentally determined exact mass should align with the theoretically calculated mass, taking into account the five deuterium atoms. This provides unequivocal confirmation of the elemental composition.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₆D₅N₃O |

| Calculated Exact Mass | 252.2157 |

| Observed Exact Mass (M+H)⁺ | 253.2230 |

Table 2: Theoretical and expected experimental HRMS data for this compound.

While not as commonly applied for routine characterization, Isotope Ratio Mass Spectrometry (IRMS) can be employed for a highly precise determination of the deuterium abundance in this compound. This technique measures the ratio of the deuterated to non-deuterated isotopologues with exceptional precision, which is critical for applications where the exact level of isotopic enrichment is a key parameter.

Fragmentation Pathway Analysis of Deuterated Species

Mass spectrometry is a cornerstone technique for the structural elucidation of novel compounds. When coupled with isotopic labeling, it offers profound insights into fragmentation mechanisms. For this compound, electron impact (EI) or electrospray ionization (ESI) would be utilized to generate a molecular ion and its subsequent fragment ions.

The deuteration on the benzoyl moiety introduces a 5-dalton mass shift in the molecular ion and any fragments retaining this group. The analysis of the mass spectrum of the non-deuterated analogue, N'-(1-Methylazepan-4-yl)benzohydrazine, would reveal key fragmentation pathways. Common cleavage points in benzohydrazide (B10538) structures include the amide C-N bond, the N-N bond, and fragmentation of the aliphatic ring. libretexts.orgmiamioh.eduraco.cat

The primary fragmentation patterns anticipated for N'-(1-Methylazepan-4-yl)benzohydrazine and its d5-analogue are outlined below. The presence of the d5-benzoyl group serves as a clear marker, allowing for the unambiguous assignment of fragments.

Table 1: Predicted Mass-to-Charge (m/z) Ratios for Major Fragments

| Fragment Structure | Predicted m/z (Non-deuterated) | Predicted m/z (d5-Deuterated) | Fragmentation Pathway |

|---|---|---|---|

| [C6H5CO]+ | 105 | 110 | α-cleavage at the C-N bond |

| [C7H15N2]+ | 127 | 127 | Cleavage of the benzoyl group |

| [C7H14N]+ | 112 | 112 | Fragmentation of the azepane ring |

This table is generated based on established fragmentation patterns of similar chemical structures.

The analysis of these pathways confirms the location of the deuterium labels and provides a high degree of confidence in the structural identity of the synthesized molecule. nih.govyoutube.comresearchgate.netnih.gov

Chromatographic Methodologies for Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for determining the purity of chemical compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A typical HPLC method would employ a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.netscispace.comnih.govbibliotekanauki.plresearchgate.netsigmaaldrich.com Gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the efficient separation of the main compound from any impurities. bibliotekanauki.pl

The retention time of this compound may be slightly shorter than its non-deuterated counterpart. This phenomenon, known as the deuterium isotope effect in reversed-phase HPLC, arises from the subtle differences in the van der Waals interactions and hydrophobicity between C-H and C-D bonds. tut.ac.jpnih.gov

Table 2: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm and 254 nm |

| Column Temperature | 30 °C |

This table represents a typical starting point for method development for the analysis of benzohydrazide derivatives. sigmaaldrich.comnih.gov

HPLC is also invaluable for monitoring the progress of the synthesis of this compound, allowing for the optimization of reaction conditions to maximize yield and purity.

Gas Chromatography (GC) Applications for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is generally reserved for compounds that are thermally stable and volatile. N'-(1-Methylazepan-4-yl)benzohydrazine has a predicted boiling point of 345.6°C, which suggests that it is not sufficiently volatile for direct GC analysis without undergoing thermal degradation. echemi.com The high polarity of the hydrazide moiety further complicates its analysis by GC. researchgate.net

While derivatization to form more volatile and thermally stable analogues is a possibility in GC analysis, this is not a common approach for compounds of this nature. shu.edu.cn Therefore, GC is not considered a primary analytical technique for the characterization of this compound.

Complementary Spectroscopic Techniques for Molecular Confirmation

In addition to mass spectrometry, other spectroscopic techniques provide orthogonal information that is crucial for a comprehensive structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification and Deuterium Isotope Effects on Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N'-(1-Methylazepan-4-yl)benzohydrazine would show characteristic absorption bands for the N-H stretch of the hydrazine (B178648), the C=O stretch of the amide, and various C-H and C-N stretches. tandfonline.comresearchgate.netaip.orgicm.edu.plresearchgate.netyoutube.comyoutube.comthaiscience.info

Table 3: Predicted Infrared Absorption Frequencies

| Functional Group | Typical Wavenumber (cm⁻¹) (Non-deuterated) | Predicted Wavenumber (cm⁻¹) (d5-Deuterated) | Vibrational Mode |

|---|---|---|---|

| N-H | 3300 - 3200 | 3300 - 3200 | Stretch |

| Aromatic C-H | 3100 - 3000 | - | Stretch |

| Aromatic C-D | - | 2250 - 2200 | Stretch |

| Aliphatic C-H | 2950 - 2850 | 2950 - 2850 | Stretch |

| C=O (Amide I) | 1680 - 1640 | 1680 - 1640 | Stretch |

| N-H Bend (Amide II) | 1620 - 1580 | 1620 - 1580 | Bend |

| Aromatic C=C | 1600 - 1450 | 1580 - 1430 | Stretch |

This table is based on established IR correlation charts and the known effects of deuteration. aip.orgyoutube.comnih.gov

X-ray Crystallography for Solid-State Structural Elucidation of Related Analogs

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound may not be available, the analysis of crystal structures of related benzohydrazide analogs offers valuable insights into the likely conformation, bond lengths, and intermolecular interactions. nih.goviucr.orgresearchgate.netnih.govrsc.orgnih.govscienceopen.comdoaj.org

Table 4: Typical Bond Lengths and Angles from Related Crystal Structures

| Bond/Angle | Typical Value |

|---|---|

| C=O Bond Length | 1.22 - 1.24 Å |

| C-N (Amide) Bond Length | 1.32 - 1.35 Å |

| N-N Bond Length | 1.41 - 1.44 Å |

| C-N-N Bond Angle | 118 - 122° |

| O=C-N Bond Angle | 120 - 124° |

Data compiled from crystallographic information of various benzohydrazide derivatives. nih.govresearchgate.netnih.gov

This structural information is crucial for understanding the physicochemical properties of the compound and for computational modeling studies.

Applications of N 1 Methylazepan 4 Yl Benzohydrazine D5 As a Mechanistic Probe and Analytical Standard

Utility in Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis of Related Analytes

Isotope Dilution Mass Spectrometry (IDMS) stands as a gold standard for quantitative analysis, and compounds like N'-(1-Methylazepan-4-yl)benzohydrazine-d5 are central to its application. In this technique, a known quantity of the deuterated standard is added to a sample containing the non-deuterated analyte of interest. The deuterated version acts as an internal standard that behaves almost identically to the native analyte during sample preparation, extraction, and chromatographic separation.

During mass spectrometry analysis, the instrument can distinguish between the analyte and the deuterated standard due to their mass difference. By measuring the ratio of the signal from the native analyte to that of the known amount of the added standard, a highly accurate and precise quantification of the analyte in the original sample can be achieved. This method effectively corrects for any sample loss that may occur during the analytical workflow, a significant advantage over other quantification methods.

Table 1: Properties for IDMS Application

| Property | Characteristic | Rationale for Use in IDMS |

|---|---|---|

| Labeling | Stable Isotope (Deuterium) | Provides a mass shift for differentiation from the native analyte in a mass spectrometer. |

| Chemical Identity | Nearly Identical to Analyte | Ensures co-elution in chromatography and similar ionization efficiency, minimizing analytical bias. |

| Purity | High Isotopic Purity | Crucial for accurate quantification; prevents interference from unlabeled species in the standard. |

Elucidation of Reaction Mechanisms through Deuterium (B1214612) Kinetic Isotope Effects (KIEs)

The replacement of hydrogen with deuterium at specific positions in a molecule can influence the rate of chemical reactions in which a bond to that atom is broken or formed. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), is a powerful tool for elucidating reaction mechanisms. If the C-H bond involving one of the labeled positions is broken in the rate-determining step of a reaction, the reaction will proceed more slowly with the deuterated compound compared to its non-deuterated counterpart.

By comparing the reaction rates of N'-(1-Methylazepan-4-yl)benzohydrazine and its d5 analogue, researchers can infer whether a specific C-H bond is cleaved during the transition state of a reaction. A significant KIE provides strong evidence for a particular mechanistic pathway, helping to detail the step-by-step process of a chemical or enzymatic transformation.

Application in Metabolic Stability Studies in Preclinical In Vitro Systems

Deuterated compounds are extensively used in preclinical drug metabolism studies to understand how a potential drug candidate is broken down in the body.

In vitro systems such as liver microsomes and hepatocytes contain the primary enzymes responsible for drug metabolism, like cytochrome P450s. By incubating this compound with these systems, researchers can study its metabolic fate. The deuterium labeling can sometimes alter the rate and even the site of metabolism, a concept known as the "metabolic switching" effect. Comparing the metabolic profile of the deuterated and non-deuterated compounds can reveal which positions on the molecule are most susceptible to enzymatic attack.

When studying the metabolism of the non-deuterated parent compound, this compound serves as an ideal internal standard. It is added to the biological matrix (e.g., microsomal incubation) to accurately quantify the formation of various metabolites over time. Furthermore, the known mass shift of the deuterated standard helps in the confident identification of metabolites in complex biological samples analyzed by high-resolution mass spectrometry. The deuterated standard and its metabolites will appear at a predictable mass difference from the parent compound and its corresponding metabolites.

Table 2: Use in In Vitro Metabolic Studies

| Study Type | Role of this compound | Information Gained |

|---|---|---|

| Metabolic Stability Assay | Internal Standard | Accurate quantification of the parent drug's depletion over time. |

| Metabolite Identification | Reference Compound | Aids in distinguishing drug-related metabolites from background ions in mass spectrometry. |

| Reaction Phenotyping | Substrate | Comparison with the non-deuterated form can indicate which enzymes are involved in metabolism. |

Role as a Labeled Ligand in In Vitro Receptor Binding and Pharmacological Profiling Studies

In pharmacological research, understanding how a compound interacts with its protein target is crucial. Labeled ligands are essential for these studies. While radioactive isotopes have traditionally been used, stable isotope-labeled ligands are gaining favor as a safer alternative for certain applications, particularly those involving mass spectrometry-based detection methods.

This compound can be used in binding assays where the ligand-receptor complex is separated and the bound ligand is quantified by mass spectrometry. This allows for the determination of binding affinity (Kd) and binding kinetics. The deuterated label provides a unique mass signature, enabling its detection without the need for radioactivity.

Utilization in Proteomics Research as a Biochemical Tool for Protein Studies

In the field of proteomics, which involves the large-scale study of proteins, deuterated compounds can be used in several ways. One key application is in quantitative proteomics techniques. For instance, in methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or similar approaches that use labeled small molecules, a compound like this compound could potentially be used to probe changes in protein expression or post-translational modifications in response to treatment with its non-deuterated analogue. By comparing the mass spectra of samples from different states (e.g., treated vs. untreated), researchers can quantify changes in the proteome. While direct evidence for this specific compound's use in proteomics is not widespread, its properties make it a suitable candidate for such advanced biochemical applications.

Development of Analytical Methodologies for Complex Matrices Using the Deuterated Compound as an Internal Standard

The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical chemistry, particularly for methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). These standards are considered the gold standard for quantitative analysis in complex biological matrices such as plasma, blood, and tissue homogenates due to their ability to mimic the analyte of interest throughout the sample preparation and analysis process. The compound this compound, a deuterated analog of N'-(1-Methylazepan-4-yl)benzohydrazine, represents a potential internal standard for the quantification of its non-deuterated counterpart or structurally related analytes.

While the principles of using deuterated internal standards are well-established, specific applications and detailed methodologies are highly dependent on the analyte and the validation of the analytical method. nih.govresearchgate.net Currently, there is a lack of publicly available, peer-reviewed scientific literature that specifically details the development and validation of an analytical method using this compound as an internal standard for the analysis of any particular analyte in complex biological matrices.

In theory, the development of such a methodology would involve several key stages, each requiring rigorous scientific validation to ensure accuracy, precision, and reliability.

Hypothetical Method Development and Validation Parameters:

A typical workflow for developing and validating a bioanalytical method using this compound as an internal standard would encompass the following:

Analyte of Interest: The primary analyte for which this compound would serve as an internal standard is likely its non-deuterated form, N'-(1-Methylazepan-4-yl)benzohydrazine, or a structurally similar compound such as the opioid analgesic piminodine. uobaghdad.edu.iq The structural similarity would be crucial for ensuring comparable extraction efficiency and ionization response in the mass spectrometer.

Sample Preparation: The extraction of the analyte and the internal standard from a complex matrix like human plasma is a critical step. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be optimized to maximize recovery and minimize matrix effects. bioanalysis-zone.com The co-elution of the analyte and the deuterated internal standard is a significant advantage, as it helps to compensate for variations in extraction recovery and matrix-induced ion suppression or enhancement. nih.gov

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be used to separate the analyte and internal standard from other endogenous components of the matrix. The choice of the column, mobile phase composition, and gradient elution profile would be optimized to achieve sharp, symmetrical peaks with adequate retention and separation.

Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode would provide the necessary selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for both the analyte and this compound would be determined and optimized.

Illustrative Data for a Hypothetical Validated Method:

The validation of the bioanalytical method would be performed according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). The following tables present hypothetical data that would be generated during such a validation study.

Table 1: Optimized Mass Spectrometry Parameters (Hypothetical)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Analyte (e.g., Piminodine) | 367.2 | 174.1 | 200 | 25 |

| This compound (Internal Standard) | 253.2 | 105.1 | 200 | 20 |

Table 2: Linearity and Range (Hypothetical)

| Analyte Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| 1.0 (LLOQ) | 0.98 | 98.0 | 8.5 |

| 2.5 | 2.55 | 102.0 | 6.2 |

| 50.0 | 49.5 | 99.0 | 4.1 |

| 400.0 | 408.0 | 102.0 | 3.5 |

| 500.0 (ULOQ) | 490.0 | 98.0 | 4.8 |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; RSD: Relative Standard Deviation

Table 3: Inter-day and Intra-day Precision and Accuracy (Hypothetical)

| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low QC | 3.0 | 5.5 | 101.5 | 6.8 | 99.8 |

| Medium QC | 250.0 | 4.2 | 98.7 | 5.1 | 100.5 |

| High QC | 450.0 | 3.9 | 102.1 | 4.5 | 101.2 |

Table 4: Recovery and Matrix Effect (Hypothetical)

| Compound | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| Analyte | Low (3.0) | 85.2 | 95.1 |

| High (450.0) | 87.5 | 96.3 | |

| Internal Standard | 100.0 | 86.1 | 95.8 |

The successful validation of such a method would demonstrate its suitability for supporting pharmacokinetic studies, therapeutic drug monitoring, or other clinical and preclinical investigations where the accurate quantification of the target analyte in a complex biological matrix is required. However, it must be reiterated that this discussion is based on established principles of bioanalytical method development, and no specific published data for the use of this compound as an internal standard is currently available.

Computational Chemistry and Theoretical Modeling of N 1 Methylazepan 4 Yl Benzohydrazine D5

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. For N'-(1-Methylazepan-4-yl)benzohydrazine-d5, methods like Density Functional Theory (DFT) are employed to determine its most stable three-dimensional structure and to analyze its electronic characteristics. nih.gov

Molecular Geometry Optimization: The first step in a computational analysis is to find the molecule's equilibrium geometry—the arrangement of atoms that corresponds to the lowest energy state. This is achieved by performing a geometry optimization. DFT methods, paired with a suitable basis set (e.g., 6-31G* or larger), can accurately predict bond lengths, bond angles, and dihedral angles. The process systematically adjusts the atomic coordinates to minimize the forces on each atom, converging on a stable conformation. For this compound, key structural parameters include the conformation of the seven-membered azepane ring and the relative orientation of the benzohydrazine group.

Electronic Structure Analysis: Once the optimized geometry is obtained, the same quantum chemical level of theory can be used to calculate the electronic properties. This includes the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical parameter, providing insight into the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability. The electrostatic potential map visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) Calculated at the B3LYP/6-31G level of theory. This data is hypothetical and for illustrative purposes.*

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | C=O | 1.23 Å |

| Bond Length | N-N | 1.39 Å |

| Bond Length | C-D (Aromatic) | 1.08 Å |

| Bond Angle | C-N-N | 118.5° |

| Bond Angle | O=C-N | 122.0° |

| Dihedral Angle | C-C-N-N | 175.4° |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shift Prediction: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. nih.gov Predicting NMR chemical shifts computationally has become a routine part of chemical analysis. nih.gov DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These calculations are performed on the optimized molecular geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For this compound, these predictions can help assign the complex signals arising from the azepane ring protons and carbons. The accuracy of these predictions can be high, often with mean absolute errors below 0.5 ppm for ¹H and 5 ppm for ¹³C shifts, depending on the methodology and solvent modeling. nih.gov

Vibrational Frequency Prediction: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Quantum chemical frequency calculations can predict the complete vibrational spectrum. These calculations not only help in assigning experimental IR bands but also serve a crucial diagnostic purpose: a true energy minimum on the potential energy surface will have no imaginary frequencies. The predicted spectrum for this compound would show characteristic frequencies for the C=O stretch, N-H bends, C-N stretches, and the C-D vibrations of the deuterated ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) Calculated using DFT (GIAO) in a simulated chloroform (B151607) solvent environment. This data is hypothetical and for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 168.5 |

| Aromatic C-D | 128.0 - 132.0 (multiplet due to isotope) |

| Aromatic C (ipso) | 134.2 |

| Azepane C (adjacent to N-CH₃) | 58.1 |

| Azepane C (CH-N) | 65.3 |

| N-Methyl (CH₃) | 42.7 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the static nature of a molecule, molecular dynamics (MD) simulations provide insight into its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment. nih.govmdpi.com

Conformational Analysis: The seven-membered azepane ring in this compound is highly flexible and can adopt multiple low-energy conformations. MD simulations can explore the conformational landscape of the molecule by simulating its dynamics in a solvent box (e.g., water or chloroform) over nanoseconds or longer. nih.gov This analysis can identify the most populated conformers and the energy barriers for interconversion between them, providing a more complete picture than a static geometry optimization.

Intermolecular Interactions: MD simulations are particularly useful for studying how a molecule interacts with its surroundings. By simulating the deuterated compound in a solvent, one can analyze the hydrogen bonding patterns, solvent-accessible surface area, and other non-covalent interactions. mdpi.com This is critical for understanding its solubility and how it might interact with biological macromolecules, such as enzymes or receptors. The simulation trajectory can be analyzed to calculate properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from a specific atom in the solute.

Table 3: Typical Parameters for an MD Simulation of this compound (Illustrative) This data is hypothetical and for illustrative purposes.

| Parameter | Setting |

| Force Field | AMBER / GROMOS |

| Solvent Model | TIP3P Water |

| System Size | ~10,000 atoms (solute + solvent) |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-isobaric) |

In Silico Modeling for Understanding Deuterium (B1214612) Isotope Effects on Chemical Reactivity

The replacement of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This is particularly relevant for metabolic transformations that involve the cleavage of a carbon-hydrogen bond.

Modeling the Kinetic Isotope Effect: The five deuterium atoms are located on the benzoyl ring of this compound. If the metabolism of this compound involves, for example, aromatic hydroxylation by cytochrome P450 enzymes, the cleavage of a C-D bond would be required. Because the C-D bond has a lower zero-point vibrational energy than a C-H bond, it requires more energy to break. nih.gov This typically results in a slower reaction rate. Quantum chemical models can be used to calculate the transition state structures for such a reaction for both the deuterated and non-deuterated analogues. By comparing the calculated activation energies, a theoretical KIE (kH/kD) can be predicted. researchgate.net A primary KIE value greater than 1 indicates that the C-H/C-D bond is being broken in the rate-determining step of the reaction. mdpi.com Such in silico studies can predict which metabolic pathways might be slowed by deuteration, potentially altering the compound's pharmacokinetic profile. nih.gov

Virtual Screening and Ligand-Based Design Methodologies using Analogous Structures

Although this compound is an intermediate, its core structure is shared by many biologically active molecules. This allows its structure and the structure of its analogues to be used in computational drug design strategies. nih.gov

Ligand-Based Virtual Screening: When the structure of a biological target is unknown, but a set of active molecules has been identified, ligand-based methods can be used to find new, potentially active compounds. youtube.com One could use the 3D structure of N'-(1-Methylazepan-4-yl)benzohydrazine or similar benzohydrazide (B10538) derivatives as a template for similarity searching in large chemical databases. acs.org This approach operates on the principle that structurally similar molecules are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. By analyzing a set of active analogues of N'-(1-Methylazepan-4-yl)benzohydrazine, a pharmacophore model can be constructed. acs.org This model might include features like a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the N-H group), a positive ionizable feature (the tertiary amine on the azepane ring), and a hydrophobic aromatic region. This pharmacophore can then be used as a 3D query to screen virtual libraries for diverse molecules that match the feature arrangement, potentially identifying novel chemical scaffolds with the desired activity. nih.gov

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Pathways for Deuterium (B1214612) Labeling

The synthesis of isotopically labeled compounds like N'-(1-Methylazepan-4-yl)benzohydrazine-d5 is pivotal for their application in research. Future investigations are expected to focus on developing more efficient, selective, and environmentally benign methods for deuterium incorporation. Traditional methods often involve multi-step syntheses starting from commercially available deuterated precursors. researchgate.net However, contemporary research is shifting towards late-stage deuteration and hydrogen-deuterium exchange (HDE) reactions. x-chemrx.comresearchgate.net

Promising novel pathways for the synthesis of this compound and similar molecules include:

Catalytic Hydrogen-Deuterium Exchange: The use of transition metal catalysts, such as palladium and iridium, to facilitate the direct exchange of hydrogen atoms with deuterium from sources like deuterium oxide (D₂O) is a key area of exploration. nih.govsnnu.edu.cn These methods offer the potential for high regioselectivity and efficiency under mild reaction conditions. researchgate.netresearchgate.net

Flow Chemistry: Continuous flow synthesis presents a scalable and safe alternative to traditional batch processing for isotopic labeling. x-chemrx.com This methodology allows for precise control over reaction parameters, potentially improving yields and reducing waste. x-chemrx.com

Biocatalysis: The use of enzymes to catalyze deuteration offers high specificity and can be performed under environmentally friendly conditions. researchgate.net This approach could be particularly valuable for complex molecules where traditional chemical methods may lack the required selectivity.

| Synthetic Approach | Deuterium Source | Key Advantages |

| Catalytic H-D Exchange | D₂O, D₂ gas | High efficiency, regioselectivity, milder reaction conditions |

| Flow Chemistry | D₂O, D₂ gas | Scalability, improved safety, precise reaction control |

| Biocatalysis | D₂O | High specificity, environmentally benign |

Advanced Analytical Techniques for Trace Analysis and Impurity Profiling

The primary application of deuterated compounds like this compound in analytical chemistry is as internal standards for mass spectrometry (MS)-based quantification. clearsynth.comiris-biotech.de The distinct mass difference between the deuterated standard and the non-labeled analyte allows for precise and accurate measurement, even in complex biological matrices. clearsynth.comnih.gov

Future research in this area will likely focus on:

High-Resolution Mass Spectrometry (HRMS): Techniques like HRMS are invaluable for impurity profiling, enabling the computation of elemental composition and isotopic ratios of unknown trace-level impurities. tandfonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique is extensively used for the quantification of drugs and their metabolites. nih.govtandfonline.com The use of deuterated internal standards is crucial for reliable bioanalysis, compensating for matrix effects and variations in sample preparation. clearsynth.comtandfonline.com

Method Development for Impurity Profiling: The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and formulations is a critical aspect of drug development. tandfonline.comnih.gov Advanced analytical methods are continuously being developed to meet the stringent requirements of regulatory authorities. nih.gov

| Analytical Technique | Role of Deuterated Compound | Key Advantages |

| High-Resolution Mass Spectrometry (HRMS) | Internal Standard | Accurate mass measurement, elemental composition determination of impurities |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal Standard | High sensitivity and specificity for quantification in complex matrices |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard | Analysis of volatile and semi-volatile impurities |

Integration of this compound in Multi-Omics Research

Multi-omics approaches, which involve the integrated analysis of data from various biomolecular levels (genomics, proteomics, metabolomics), provide a holistic view of biological systems. nih.gov Stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics. iris-biotech.de

The integration of this compound, as a precursor to a deuterated drug, into multi-omics workflows could provide valuable insights into:

Metabolic Pathways: "Deuteromics," the use of deuterium oxide to label the metabolome, allows for the simultaneous exploration of multiple metabolic pathways. metsol.com By tracing the metabolic fate of deuterated Azelastine, researchers can gain a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

Proteomics: In differential proteomics, stable isotopes are used to compare protein expression levels between different samples. iris-biotech.de While not a direct application for a small molecule intermediate, the metabolic perturbations caused by its corresponding drug could be studied at the proteome level.

Biomarker Discovery: Quantitative metabolomics is a powerful tool for identifying biomarkers associated with drug response and toxicity. iris-biotech.de Deuterated standards are essential for the accurate quantification of these endogenous metabolites. iris-biotech.de

Development of Isotope-Edited Probes for Specific Biochemical Targets

Isotopically labeled molecules can be used as probes to investigate molecular interactions and mechanisms of action. scispace.com The development of isotope-edited probes derived from or related to this compound could open new avenues for biochemical research.

Future opportunities in this domain include:

Isotope-Edited Infrared Spectroscopy: This technique can provide structural and mechanistic information at the atomic level by selectively labeling specific sites in a molecule. nih.gov This could be applied to study the interaction of Azelastine with its biological targets.

Chemical Proteomics: Reactivity-based chemical probes are used to identify the protein targets of small molecules directly in complex biological systems. youtube.com While not directly applicable to the stable hydrazine (B178648) intermediate, deuterated analogues of reactive Azelastine derivatives could be synthesized to aid in target deconvolution.

NMR Spectroscopy: Deuteration is a valuable tool in protein NMR studies, aiding in the determination of protein structure and dynamics. nih.gov

Contributions to the Understanding of Structure-Activity Relationships through Isotopic Substitution

The substitution of hydrogen with deuterium can significantly alter the physicochemical properties of a molecule, most notably through the kinetic isotope effect (KIE). The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve the cleavage of this bond. nih.gov This principle is increasingly being exploited in drug discovery to improve the pharmacokinetic profiles of drug candidates. nih.gov

By studying the metabolic fate of Azelastine synthesized from this compound, researchers can:

Elucidate Metabolic Pathways: The KIE can help to identify the specific sites of metabolic attack on a drug molecule. By comparing the metabolism of the deuterated and non-deuterated drug, the role of specific metabolic pathways can be determined.

Improve Pharmacokinetic Properties: Deuteration can lead to a longer half-life, reduced metabolic clearance, and potentially lower toxicity. nih.govresearchgate.net The strategic placement of deuterium atoms in a drug molecule can fine-tune its ADME properties.

Investigate Drug-Target Interactions: While the effects are subtle, isotopic substitution can provide insights into the binding of a drug to its target receptor.

The study of deuterated analogues of Azelastine, derived from this compound, can therefore contribute significantly to a deeper understanding of its structure-activity relationship and potentially lead to the development of improved second-generation therapeutics.

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing N'-(1-Methylazepan-4-yl)benzohydrazine derivatives, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis typically involves two key steps: (1) preparation of the 1-Methylazepan-4-amine moiety and (2) coupling with a benzohydrazide precursor. For the azepane ring, reductive amination or cyclization of ε-caprolactam derivatives can be employed, as seen in structurally related compounds like Azelastine HCl . The hydrazone linkage is formed via condensation of hydrazine derivatives with carbonyl groups (e.g., benzaldehyde derivatives), optimized by using polar aprotic solvents (e.g., DMF) and catalysts like POCl₃ for cyclization . Yield optimization may require controlled stoichiometry, inert atmospheres, and reflux conditions, as demonstrated in similar hydrazide syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of N'-(1-Methylazepan-4-yl)benzohydrazine-d5, and how should data interpretation be approached?

- Methodology :

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) to confirm hydrazide and azepane moieties .

- NMR : ¹H and ¹³C NMR resolve regiochemistry and confirm deuterium substitution (e.g., absence of proton signals at deuterated positions). Coupling constants in ¹H NMR help assign stereochemistry .

- XRD : Single-crystal X-ray diffraction provides unambiguous structural validation, particularly for hydrogen bonding networks .

Q. How does the choice of solvent and catalyst influence the formation of the hydrazone linkage in benzohydrazide derivatives?

- Methodology : Polar solvents (e.g., ethanol, DMF) enhance solubility of reactants, while acidic catalysts (e.g., glacial acetic acid) protonate the carbonyl group, accelerating nucleophilic attack by hydrazine. For sterically hindered substrates, microwave-assisted synthesis or high-temperature reflux (e.g., 120°C in POCl₃) improves reaction efficiency .

Advanced Questions

Q. What crystallographic challenges arise when determining the structure of N'-(1-Methylazepan-4-yl)benzohydrazine derivatives, and how can SHELX software be utilized to address these issues?

- Methodology : Challenges include twinning, poor crystal quality, and weak diffraction. SHELXL (part of the SHELX suite) refines structures against high-resolution data, handling twinning via TWIN/BASF commands. For low-resolution data, restraints on bond lengths/angles improve model stability. SHELXD and SHELXE are robust for phase determination in small-molecule crystallography .

Q. How can hydrogen bonding networks and lattice energy calculations (via DFT) provide insights into the stability and polymorphism of benzohydrazide-based compounds?

- Methodology : Hydrogen bonding (e.g., N-H···O interactions) stabilizes crystal packing, as shown in 4-(dimethylamino)benzohydrazide structures . DFT calculations (e.g., using Gaussian or ORCA) quantify lattice energy and predict polymorph stability by comparing intermolecular interaction energies .

Q. In cases of contradictory spectral data (e.g., NMR vs. XRD), what methodological approaches should researchers employ to validate structural assignments?

- Methodology : Cross-validate using complementary techniques:

- If NMR suggests planar geometry but XRD shows non-planarity, check for dynamic effects (e.g., tautomerism) via VT-NMR or computational modeling.

- Use HSQC/HMBC NMR to resolve ambiguous correlations, and compare with DFT-optimized structures .

Q. What strategies are recommended for optimizing the coupling reaction between 1-Methylazepan-4-amine and benzohydrazide precursors to minimize byproduct formation?

- Methodology :

- Protecting Groups : Temporarily protect reactive sites (e.g., amine groups) with Boc or Fmoc to prevent side reactions.

- Catalysis : Use coupling agents like EDC/HOBt or Pd catalysts for C-N bond formation .

- Purification : Employ column chromatography or recrystallization (e.g., methanol/water mixtures) to isolate the target compound .

Q. How do steric and electronic effects of the 1-Methylazepan-4-yl substituent influence the reactivity and conformational flexibility of benzohydrazine derivatives?

- Methodology : The methyl group on the azepane ring introduces steric hindrance, reducing rotational freedom and favoring specific conformers. Electronic effects (e.g., electron-donating methyl) modulate hydrazide reactivity, as shown in comparative studies of substituted benzohydrazides. Conformational analysis via NOESY NMR or molecular dynamics simulations quantifies these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.